molecular formula C15H21N3O3S B13727327 (4S)-2-(((R)-2-amino-2-phenylacetamido)methyl)-5,5-dimethylthiazolidine-4-carboxylic acid

(4S)-2-(((R)-2-amino-2-phenylacetamido)methyl)-5,5-dimethylthiazolidine-4-carboxylic acid

Cat. No.: B13727327
M. Wt: 323.4 g/mol
InChI Key: PIIGZYMBHCDKIJ-SAIIYOCFSA-N
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Description

(4S)-2-((®-2-amino-2-phenylacetamido)methyl)-5,5-dimethylthiazolidine-4-carboxylic acid is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structural features and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-2-((®-2-amino-2-phenylacetamido)methyl)-5,5-dimethylthiazolidine-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazolidine Ring: The thiazolidine ring is formed by the reaction of a cysteine derivative with a carbonyl compound under acidic conditions.

    Introduction of the Phenylacetamido Group: The phenylacetamido group is introduced through an amide coupling reaction, using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Final Coupling: The final coupling step involves the reaction of the intermediate with a suitable amine to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(4S)-2-((®-2-amino-2-phenylacetamido)methyl)-5,5-dimethylthiazolidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amine or carboxylic acid functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles, such as amines or alcohols, under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

(4S)-2-((®-2-amino-2-phenylacetamido)methyl)-5,5-dimethylthiazolidine-4-carboxylic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases, including bacterial infections and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4S)-2-((®-2-amino-2-phenylacetamido)methyl)-5,5-dimethylthiazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors, leading to changes in cellular processes. For example, it could act as an enzyme inhibitor by binding to the active site and preventing substrate access.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4S)-2-((®-2-amino-2-phenylacetamido)methyl)-5,5-dimethylthiazolidine-4-carboxylic acid is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

Molecular Formula

C15H21N3O3S

Molecular Weight

323.4 g/mol

IUPAC Name

(4S)-2-[[[(2R)-2-amino-2-phenylacetyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C15H21N3O3S/c1-15(2)12(14(20)21)18-10(22-15)8-17-13(19)11(16)9-6-4-3-5-7-9/h3-7,10-12,18H,8,16H2,1-2H3,(H,17,19)(H,20,21)/t10?,11-,12+/m1/s1

InChI Key

PIIGZYMBHCDKIJ-SAIIYOCFSA-N

Isomeric SMILES

CC1([C@@H](NC(S1)CNC(=O)[C@@H](C2=CC=CC=C2)N)C(=O)O)C

Canonical SMILES

CC1(C(NC(S1)CNC(=O)C(C2=CC=CC=C2)N)C(=O)O)C

Origin of Product

United States

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